molecular formula C14H30Cl2N2O B1424157 N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride CAS No. 1219957-81-9

N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride

Cat. No. B1424157
M. Wt: 313.3 g/mol
InChI Key: XIRXYRSRELRUDS-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride is a useful research compound. Its molecular formula is C14H30Cl2N2O and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Development for a CCR5 Antagonist Intermediate

Hashimoto et al. (2002) developed an efficient synthesis method for a key intermediate used in the production of the CCR5 antagonist TAK-779. This compound, similar in structure to N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride, demonstrates the potential of such structures in developing important medical compounds (Hashimoto et al., 2002).

Synthesis and Transformations in Organic Chemistry

Arutyunyan et al. (2017) explored the condensation of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with various aldehydes and ketones. This research highlights the versatility of compounds structurally related to N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride in organic synthesis (Arutyunyan et al., 2017).

Applications in Medicinal Chemistry

Matulevičiūtė et al. (2021) worked on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds, sharing structural similarities with N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride, are used as building blocks for various medicinal chemistry applications (Matulevičiūtė et al., 2021).

Computational Studies in Drug Design

Alzate-Morales et al. (2010) conducted a computational study on the interaction of N1 substituted pyrazole derivatives with B-Raf kinase. These studies are crucial for understanding how modifications in the structure, similar to that of N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride, can impact biological activity and drug design (Alzate-Morales et al., 2010).

properties

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)-2-piperidin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O.2ClH/c1-16(12-14-5-10-17-11-6-14)9-4-13-2-7-15-8-3-13;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRXYRSRELRUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCNCC1)CC2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
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N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
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N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
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N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
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N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride
Reactant of Route 6
N-Methyl-2-(4-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-ethanamine dihydrochloride

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